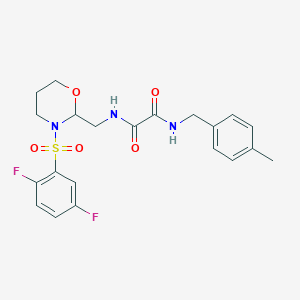

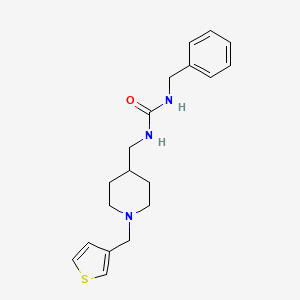

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Novel Insecticide Development

A study highlighted the development of a novel class of insecticides, demonstrating the unique chemical structure and insecticidal activity of compounds with specific substituents. These compounds, including flubendiamide, show strong activity against lepidopterous pests and are distinguished by their safety for non-target organisms, making them suitable for integrated pest management programs (Tohnishi et al., 2005).

Protein Analysis Enhancement

Another application is in protein analysis, where a water-soluble sulfo-3H-indocyanine dye was used for protein derivatization, followed by high-performance liquid chromatography (HPLC) and fluorescence detection. This approach significantly improves the detection sensitivity for proteins, demonstrating the compound's utility in quantitative protein analysis (Qiao et al., 2009).

Herbicide Efficacy and Metabolism

The compound triflusulfuron methyl, a new selective low-use-rate sulfonylurea herbicide, undergoes rapid microbial metabolism and is effective in controlling broad-leaved weeds and grasses in sugar beets. Its metabolism was studied using Streptomyces griseolus and in rats, identifying several metabolites through metabolic reactions like alkyl and/or aryl oxidation, N-dealkylation, and ester hydrolysis (Dietrich et al., 1995).

Chemical Synthesis and Applications

Research into N-sulfonylcarboxamides has shown their role as a directing group for C–H activation and an internal oxidant in annulation reactions, leading to the synthesis of isoquinolones. This demonstrates the versatility of sulfonylcarboxamides in organic synthesis and potential pharmaceutical applications (Petrova et al., 2017).

properties

IUPAC Name |

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O5S/c1-14-3-5-15(6-4-14)12-24-20(27)21(28)25-13-19-26(9-2-10-31-19)32(29,30)18-11-16(22)7-8-17(18)23/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQSYERUAASGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-3-carboxamide](/img/structure/B2727358.png)

![(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2727359.png)

![8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2727363.png)

![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727365.png)

![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one](/img/structure/B2727368.png)

![6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2727369.png)

![N-[(2,2-Difluorocyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2727370.png)

![N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2727373.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2727374.png)

![N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2727376.png)